molecular formula C11H11NOS B6205006 imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone CAS No. 952022-22-9

imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Cat. No.: B6205006
CAS No.: 952022-22-9
M. Wt: 205.3
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Description

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone: is a compound that belongs to the class of organic compounds known as sulfanones. These compounds are characterized by the presence of a sulfonyl group attached to a nitrogen atom. The naphthalene ring in this compound adds to its aromatic properties, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone typically involves the reaction of naphthalene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of naphthalene-2-amine, which reacts with methyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. These interactions make it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone is unique due to the presence of both the imino and sulfonyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

CAS No.

952022-22-9

Molecular Formula

C11H11NOS

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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